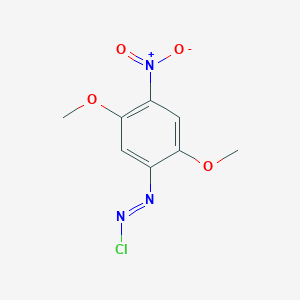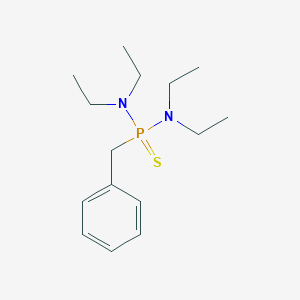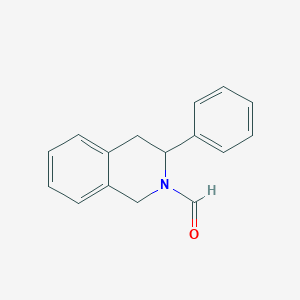
1H-Indole, 1,4-dimethyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1,4-dimethyl-5-nitro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methyl and nitro groups to the indole structure can enhance its biological activity and chemical reactivity.
Méthodes De Préparation
The synthesis of 1H-Indole, 1,4-dimethyl-5-nitro- typically involves the nitration of 1,4-dimethylindole. One common method is the reaction of 1,4-dimethylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to achieve the desired product . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized conditions for higher yield and purity.
Analyse Des Réactions Chimiques
1H-Indole, 1,4-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include amino, nitroso, and halogenated derivatives.
Applications De Recherche Scientifique
1H-Indole, 1,4-dimethyl-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antiviral and anticancer properties.
Medicine: Research into its potential therapeutic uses, such as antiviral and anticancer agents, is ongoing.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1,4-dimethyl-5-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to multiple receptors, influencing signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1H-Indole, 1,4-dimethyl-5-nitro- can be compared with other indole derivatives such as:
1H-Indole, 1,5-dimethyl-: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1H-Indole, 4-methyl-: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
The uniqueness of 1H-Indole, 1,4-dimethyl-5-nitro- lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
143797-99-3 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1,4-dimethyl-5-nitroindole |
InChI |
InChI=1S/C10H10N2O2/c1-7-8-5-6-11(2)10(8)4-3-9(7)12(13)14/h3-6H,1-2H3 |
Clé InChI |
VUJKPSOEFJZRLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C=CN2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12551795.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)






![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)


![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)
![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
